molecular formula C22H25NO7 B4825722 [4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone;oxalic acid

[4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone;oxalic acid

Cat. No.: B4825722
M. Wt: 415.4 g/mol
InChI Key: RQBFRAYIWZVQED-UHFFFAOYSA-N
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Description

[4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenylmethanone core with a morpholin-4-ylpropoxy substituent, and it is often studied in conjunction with oxalic acid.

Mechanism of Action

Target of Action

It is known that morpholine derivatives have a wide variety of pharmacological activities .

Mode of Action

Some morpholine derivatives are known to act as irreversible tyrosine-kinase inhibitors . This suggests that {4-[3-(4-morpholinyl)propoxy]phenyl}(phenyl)methanone oxalate might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.

Biochemical Pathways

Given the potential role of morpholine derivatives as tyrosine-kinase inhibitors , it’s plausible that this compound could affect pathways involving tyrosine kinases, which play crucial roles in cell growth, differentiation, and metabolism.

Result of Action

Given the potential role of morpholine derivatives as tyrosine-kinase inhibitors , it’s plausible that this compound could have effects on cell growth and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone typically involves multiple steps. One common method starts with the preparation of the morpholin-4-ylpropoxy intermediate, which is then reacted with a phenylmethanone derivative. The reaction conditions often include the use of solvents like isopropanol and catalysts to facilitate the reaction. The final product is purified through crystallization or column chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. The intermediates and final product are often characterized using techniques like NMR, mass spectroscopy, and XRPD analyses .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for biologically active compounds .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(3-Morpholin-4-ylpropoxy)phenyl]-phenylmethanone apart is its unique morpholin-4-ylpropoxy substituent, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to therapeutic research .

Properties

IUPAC Name

[4-(3-morpholin-4-ylpropoxy)phenyl]-phenylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3.C2H2O4/c22-20(17-5-2-1-3-6-17)18-7-9-19(10-8-18)24-14-4-11-21-12-15-23-16-13-21;3-1(4)2(5)6/h1-3,5-10H,4,11-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBFRAYIWZVQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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